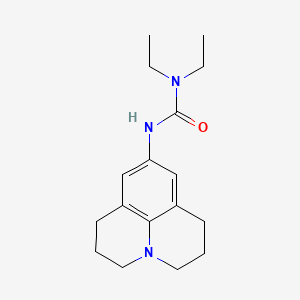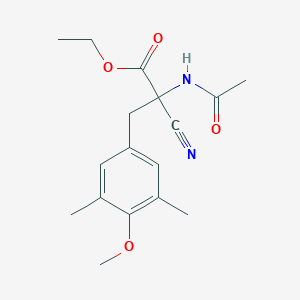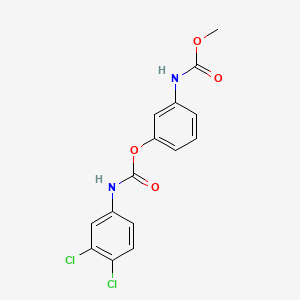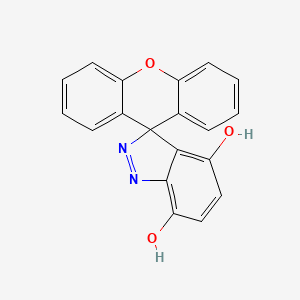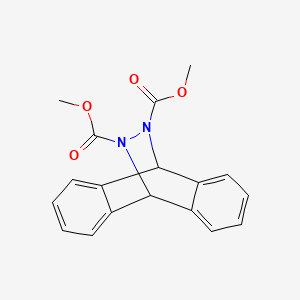
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate is a complex organic compound with the molecular formula C18H16N2O4 and a molecular weight of 324.33 g/mol This compound is characterized by its unique structure, which includes two imino groups and two ester groups attached to an anthracene backbone
Preparation Methods
The synthesis of Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from anthracene
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid and its dimethyl ester are structurally related.
Properties
CAS No. |
17002-07-2 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
dimethyl 15,16-diazatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-23-17(21)19-15-11-7-3-5-9-13(11)16(20(19)18(22)24-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |
InChI Key |
CYYIRSKTFBSVBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2C3=CC=CC=C3C(N1C(=O)OC)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


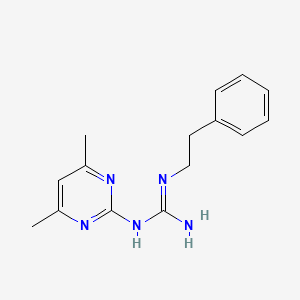
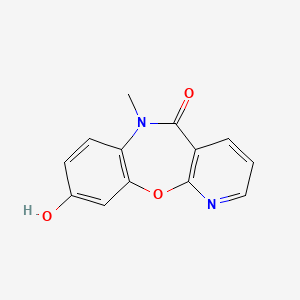
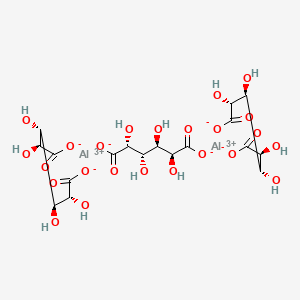
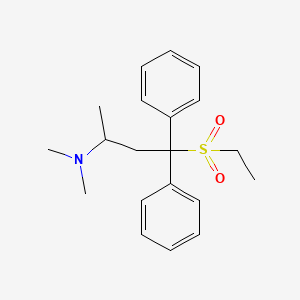

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
